REACTION_SMILES
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[CH2:14]([N:15]([CH:16]([CH3:17])[CH3:18])[CH:19]([CH3:20])[CH3:21])[CH3:22].[CH3:23][I:24].[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[O:9]=[CH:10][N:11]([CH3:12])[CH3:13].[OH2:25].[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][cH:7][nH:8]1>>[O:1]([C:2](=[O:3])[c:4]1[cH:5][cH:6][cH:7][nH:8]1)[CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc[nH]1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |